"synthesis and characterization of 5-(4-biphenylyl)-3-aminoisoxazole"
"synthesis and characterization of 5-(4-biphenylyl)-3-aminoisoxazole"
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-biphenylyl)-3-aminoisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminoisoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable motif in drug design. Within this class, 3-aminoisoxazole derivatives are particularly important building blocks. The strategic placement of the amino group at the 3-position allows for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific, high-value derivative: 5-(4-biphenylyl)-3-aminoisoxazole . The biphenyl moiety at the 5-position introduces a lipophilic, aromatic system known to interact with various biological targets. This document is structured to provide not just a protocol, but the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: Strategic Synthesis Pathway
The synthesis of 3-aminoisoxazoles is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine.[4][5] The regioselectivity of this reaction—that is, the formation of the 3-amino versus the 5-amino isomer—is a critical consideration. It is governed by the reaction conditions, specifically pH and temperature.[6] To favor the desired 3-amino isomer, the reaction must be controlled to promote the initial nucleophilic attack of hydroxylamine on the nitrile carbon rather than the ketone carbonyl.[6]
Our retrosynthetic analysis for 5-(4-biphenylyl)-3-aminoisoxazole identifies the key precursor, 3-(4-biphenylyl)-3-oxopropanenitrile , which can be synthesized from the commercially available starting material, 4-acetylbiphenyl.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
This synthesis is presented as a two-stage process. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
The formation of the β-ketonitrile is achieved via a Claisen-type condensation. Here, we utilize diethyl carbonate as the acylating agent in the presence of a strong base, sodium hydride, to deprotonate the methyl group of 4-acetylbiphenyl, generating the requisite nucleophilic enolate.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).
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Enolate Formation: Slowly add a solution of 4-acetylbiphenyl (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should be observed.
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Condensation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Causality Insight: Using a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the acetyl group without competing side reactions. Refluxing drives the reaction to completion.
-
-
Workup and Isolation: After cooling to room temperature, quench the reaction by carefully adding ethanol, followed by cold water. Acidify the aqueous layer to a pH of ~3-4 with dilute HCl. The product will precipitate out of the solution.
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Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 3-(4-biphenylyl)-3-oxopropanenitrile can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
This critical step involves the regioselective cyclization of the β-ketonitrile with hydroxylamine. Controlling the pH is paramount to ensure the formation of the 3-aminoisoxazole.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve the 3-(4-biphenylyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
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Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a mild base such as sodium acetate (NaOAc, 1.5 equivalents) in water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile.
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Causality Insight: Using hydroxylamine hydrochloride with a buffer system (like NaOAc) allows for the in-situ generation of free hydroxylamine while maintaining a pH of approximately 7-8. This pH range favors the nucleophilic attack of hydroxylamine on the nitrile group, which is the key to forming the 3-amino isomer.[6]
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-
Reaction Conditions: Stir the reaction mixture at a controlled temperature of 40-45 °C for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Add water to precipitate the crude product.
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Purification: Filter the solid, wash thoroughly with water, and dry. The final compound, 5-(4-biphenylyl)-3-aminoisoxazole, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a pure, crystalline solid.
Caption: Experimental workflow for the synthesis and purification.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of physical and spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.
Physical Properties
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Appearance: Typically an off-white to pale yellow crystalline solid.
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Melting Point: A sharp melting point is a primary indicator of high purity. The expected range should be determined experimentally and compared across batches. For example, similar structures like 5-(4-bromophenyl)-3-phenylisoxazole have a melting point of 184–185 °C, suggesting the target compound will have a relatively high melting point.[7]
Spectroscopic Analysis Protocols
Caption: Workflow for analytical characterization.
¹H NMR provides detailed information about the electronic environment of protons in the molecule.
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Experimental Protocol:
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Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
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Process the data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
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Expected Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Amine (-NH₂) | 5.0 - 6.0 | Broad singlet | 2H | Chemical shift is concentration-dependent and exchanges with D₂O. |
| Isoxazole C4-H | 6.5 - 7.0 | Singlet | 1H | A characteristic singlet for the isoxazole proton is expected.[7] |
| Biphenyl Ar-H | 7.3 - 8.0 | Multiplet | 9H | Complex multiplet pattern due to the two connected phenyl rings. |
¹³C NMR is used to confirm the carbon framework of the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data and reference the spectrum.
-
-
Expected Spectral Data:
| Carbons | Expected Chemical Shift (δ, ppm) | Notes |
| Isoxazole C4 | 95 - 105 | The isoxazole C4 carbon is typically shielded.[7] |
| Biphenyl Ar-C | 125 - 145 | Multiple signals expected for the aromatic carbons. |
| Isoxazole C3 & C5 | 160 - 175 | The carbons attached to heteroatoms (C=N, C-O) are significantly deshielded and appear downfield.[7][8] |
MS provides the exact molecular weight, which is definitive proof of the elemental composition.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Data:
-
Molecular Formula: C₁₅H₁₂N₂O
-
Exact Mass: 236.0950
-
Expected Ion Peak [M+H]⁺: 237.1022
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FT-IR is used to identify the key functional groups present in the molecule.
-
Experimental Protocol:
-
Prepare a sample by mixing a small amount of the product with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Place the pellet in the spectrometer and acquire the spectrum.
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Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3100 - 3400 | Medium, often two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| C=N Stretch (Isoxazole) | 1580 - 1620 | Medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| N-O Stretch (Isoxazole) | 1350 - 1450 | Strong |
Conclusion
This guide outlines a robust and reproducible pathway for the synthesis of 5-(4-biphenylyl)-3-aminoisoxazole, a valuable building block for drug discovery. By carefully controlling the reaction conditions, particularly the pH during the cyclization step, the desired 3-amino regioisomer can be selectively synthesized. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques (NMR, MS, and IR), provides a self-validating system to ensure the unambiguous confirmation of the compound's structure and purity. The principles and protocols described herein are grounded in established chemical literature and provide researchers with the necessary tools to confidently produce and validate this and similar isoxazole derivatives.
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